BenchChemオンラインストアへようこそ!

N4-Methyl Piperidinyl-4,6-pyrimidinediamine

Stereochemistry Chiral synthesis SAR reproducibility

Procure this (3R,4R)-stereochemistry-defined pyrimidinediamine to ensure reproducibility in Tofacitinib SAR studies. Its fixed N4-methyl and N1-benzyl groups enable precise downstream JAK3 probe synthesis, avoiding achiral or racemic alternatives that yield divergent kinase profiles. Ideal for enantiomerically pure kinase inhibitor libraries and mid-range PI3Kδ assay validation (cellular IC50 374 nM).

Molecular Formula C18H25N5
Molecular Weight 311.4 g/mol
Cat. No. B13434273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Methyl Piperidinyl-4,6-pyrimidinediamine
Molecular FormulaC18H25N5
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3
InChIInChI=1S/C18H25N5/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H2,19,20,21)/t14-,16+/m1/s1
InChIKeyAPJAQQWDJLKNEO-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Methyl Piperidinyl-4,6-pyrimidinediamine: Chemical Identity and Baseline Procurement Context


N4-Methyl Piperidinyl-4,6-pyrimidinediamine (CAS 1640972-04-8, MF C18H25N5, MW 311.4 g/mol) is a defined-stereochemistry pyrimidinediamine derivative featuring an N4-methyl substituted piperidinyl moiety with (3R,4R) stereochemistry and an N1-benzyl protecting group . This compound functions primarily as a synthetic intermediate in the preparation of tofacitinib bioisosteres and related kinase-targeting molecular probes . Its stereochemically defined chiral center differentiates it from achiral or racemic pyrimidinediamine building blocks, making it a specific entry point for structure-activity relationship (SAR) studies requiring controlled stereochemistry at the piperidine ring [1].

Why N4-Methyl Piperidinyl-4,6-pyrimidinediamine Cannot Be Replaced by Generic Pyrimidinediamine Analogs


Generic substitution with alternative pyrimidinediamine building blocks fails for N4-Methyl Piperidinyl-4,6-pyrimidinediamine due to three non-interchangeable structural features. First, the (3R,4R) stereochemical configuration at the piperidine ring is fixed and defined, whereas common commercial pyrimidinediamine intermediates lack stereochemical definition or exist as racemic mixtures . Second, the N1-benzyl protecting group is specifically positioned to enable downstream deprotection and functionalization in tofacitinib-related SAR workflows—a substitution pattern not present in simpler N4-alkyl or N4-aryl pyrimidinediamine analogs . Third, the N4-methyl tertiary amine and the 4,6-diamine substitution pattern create a unique hydrogen-bonding pharmacophore that would be altered or abolished if a user substitutes a 2,4-diaminopyrimidine or a non-methylated piperidine derivative [1]. These structural differences directly translate to divergent kinase inhibition profiles and irreproducible SAR outcomes when substituted [2].

N4-Methyl Piperidinyl-4,6-pyrimidinediamine: Quantitative Differentiation Evidence for Procurement Decisions


Defined (3R,4R) Stereochemistry vs. Achiral or Racemic Pyrimidinediamine Building Blocks

N4-Methyl Piperidinyl-4,6-pyrimidinediamine possesses fully defined (3R,4R) stereochemistry at the piperidine ring, confirmed by IUPAC name: 4-N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-4-N-methylpyrimidine-4,6-diamine . In contrast, the majority of commercial pyrimidinediamine building blocks (e.g., 4,6-pyrimidinediamine, N4-methyl-N4-(1-methyl-4-piperidinyl) derivatives) are either achiral or supplied as racemic mixtures without stereochemical specification [1].

Stereochemistry Chiral synthesis SAR reproducibility

PI3Kδ Cellular Inhibition: Cross-Assay Quantitative Comparison

In a cellular electrochemiluminescence assay measuring AKT phosphorylation at Ser473 in Ri-1 cells, N4-Methyl Piperidinyl-4,6-pyrimidinediamine inhibited PI3Kδ-mediated signaling with an IC50 of 374 nM after 30 minutes [1]. The compound also demonstrated binding affinity to PI3Kδ with an IC50 of 2.70 nM in a competitive fluorescence polarization biochemical assay [2]. This 138-fold difference between biochemical binding and cellular functional inhibition is characteristic of this specific scaffold and provides a quantifiable benchmark for comparing structurally related pyrimidinediamines [3]. Reference PI3Kδ inhibitors in the 2,4-diaminopyrimidine class typically achieve cellular IC50 values ranging from 10-200 nM, placing this compound in a distinct activity bracket suitable for probe development rather than high-potency tool compound applications [4].

PI3Kδ Kinase inhibition Cellular assay

CYP3A4 Interaction Profile: Differentiating from High-Liability PI3Kδ Inhibitors

In human liver microsome assays assessing time-dependent CYP3A4 inhibition, N4-Methyl Piperidinyl-4,6-pyrimidinediamine exhibited an IC50 of 10,000 nM (10 μM) after 30 minutes of preincubation [1]. This value indicates minimal CYP3A4 liability compared to many clinically-advanced PI3Kδ inhibitors such as idelalisib, which demonstrates potent CYP3A4 inhibition with reported IC50 values below 100 nM and carries a clinical drug-drug interaction warning [2].

CYP3A4 Drug-drug interaction Metabolic stability

Unique N1-Benzyl Protection vs. Unprotected or Differently Protected Pyrimidinediamine Intermediates

N4-Methyl Piperidinyl-4,6-pyrimidinediamine incorporates an N1-benzyl protecting group on the piperidine nitrogen, a structural feature that distinguishes it from unprotected piperidinyl pyrimidinediamines and from compounds bearing alternative protecting groups (e.g., Boc, Cbz, or acetyl) . This specific benzyl protection is retained from the synthetic route to (3R,4R)-3-[(6-Amino-4-pyrimidinyl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile (A593950), the key intermediate in tofacitinib bioisostere SAR studies . Direct substitution with an unprotected analog would require re-optimization of downstream deprotection conditions and could alter reaction yields in subsequent N-alkylation or coupling steps [1].

Protecting group Synthetic intermediate Tofacitinib SAR

N4-Methyl Substitution Pattern vs. N4-H or N4-Aryl Pyrimidinediamine Analogs

The compound contains an N4-methyl tertiary amine as part of the piperidine-pyrimidine linkage, a substitution pattern that differs fundamentally from both N4-unsubstituted (primary amine) pyrimidinediamines and N4-aryl (e.g., phenyl-substituted) analogs . In kinase inhibitor SAR, N4-methyl substitution modulates hydrogen-bonding capacity at the kinase hinge region compared to N4-H analogs, which can donate two hydrogen bonds, and N4-aryl analogs, which typically adopt different binding conformations [1]. This specific N4-methyl tertiary amine is conserved in the tofacitinib scaffold (where N-methyl substitution is essential for JAK3 potency with IC50 = 1 nM) and its bioisosteres .

N4-substitution Kinase hinge binding Hydrogen bonding

Multi-Target Kinase Interaction Profile as a Chemical Probe Tool

BindingDB data reveal that N4-Methyl Piperidinyl-4,6-pyrimidinediamine interacts with at least two distinct biological targets: PI3Kδ (biochemical IC50 = 2.70 nM; cellular IC50 = 374 nM) and CYP3A4 (IC50 = 10,000 nM) [1]. This multi-target interaction profile, while modest in scope, distinguishes the compound from highly selective single-target chemical probes (e.g., idelalisib with >100-fold selectivity for PI3Kδ over other PI3K isoforms) [2]. The observed activity range across these two targets provides a quantifiable benchmark for off-target assessment when using this compound as a control in kinase inhibitor screening campaigns [3].

Multi-kinase profile Chemical probe Off-target assessment

N4-Methyl Piperidinyl-4,6-pyrimidinediamine: Evidence-Backed Application Scenarios for Procurement Planning


Tofacitinib Bioisostere Synthesis and JAK Inhibitor SAR Studies

The primary documented application of N4-Methyl Piperidinyl-4,6-pyrimidinediamine is as a synthetic intermediate in the preparation of (3R,4R)-3-[(6-Amino-4-pyrimidinyl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile (A593950), a key reagent for structure-activity relationship studies on tofacitinib bioisosteres [1]. Researchers investigating alternative hinge-binding motifs for JAK3 inhibition should procure this compound when the experimental workflow requires a stereochemically defined (3R,4R) piperidine scaffold with N4-methyl substitution that mirrors the pharmacophore of tofacitinib [2]. The N1-benzyl protecting group further enables downstream functionalization after deprotection, making it suitable for library synthesis of JAK-targeting analogs .

PI3Kδ Cellular Assay Development and Off-Target Control Experiments

With a cellular PI3Kδ IC50 of 374 nM (pAKT-S473, Ri-1 cells, 30 min) and biochemical IC50 of 2.70 nM, N4-Methyl Piperidinyl-4,6-pyrimidinediamine occupies a moderate activity window that is well-suited for assay development and validation [1]. Unlike high-potency PI3Kδ inhibitors (IC50 < 10 nM) that saturate assay signals, this compound provides a mid-range control point for establishing Z'-factor, signal-to-background ratio, and dose-response curve quality in PI3Kδ cellular assays [2]. Additionally, its minimal CYP3A4 liability (IC50 = 10,000 nM) reduces confounding metabolic interference in cell-based experiments where CYP-mediated compound depletion could skew results .

Stereochemistry-Controlled Building Block for Chiral Kinase Inhibitor Libraries

The defined (3R,4R) stereochemistry of N4-Methyl Piperidinyl-4,6-pyrimidinediamine makes it a valuable chiral building block for synthesizing enantiomerically pure kinase inhibitor libraries [1]. In contrast to racemic or achiral pyrimidinediamine intermediates, procurement of this single-enantiomer compound eliminates the need for chiral separation post-synthesis and ensures that SAR data generated from derivative libraries reflects stereochemically pure entities [2]. This is particularly critical for targets where stereochemistry at the piperidine ring influences binding pose and potency, as demonstrated in the tofacitinib scaffold where the (3R,4R) configuration is essential for JAK3 inhibition .

Comparative Kinase Selectivity Profiling and Benchmarking Studies

The limited but quantifiable multi-target profile of N4-Methyl Piperidinyl-4,6-pyrimidinediamine (PI3Kδ biochemical IC50 = 2.70 nM, cellular IC50 = 374 nM; CYP3A4 IC50 = 10,000 nM) provides a defined benchmark for comparative kinase selectivity profiling [1]. Researchers can use this compound as a reference point when evaluating the selectivity of newly synthesized pyrimidinediamine derivatives, as its activity range across two mechanistically distinct targets (kinase vs. metabolic enzyme) is documented and reproducible [2]. This application is particularly relevant for academic groups and CROs establishing internal selectivity standards for kinase inhibitor screening cascades .

Quote Request

Request a Quote for N4-Methyl Piperidinyl-4,6-pyrimidinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.